Cas no 872284-83-8 (8-Nitrocinnolin-4-amine)

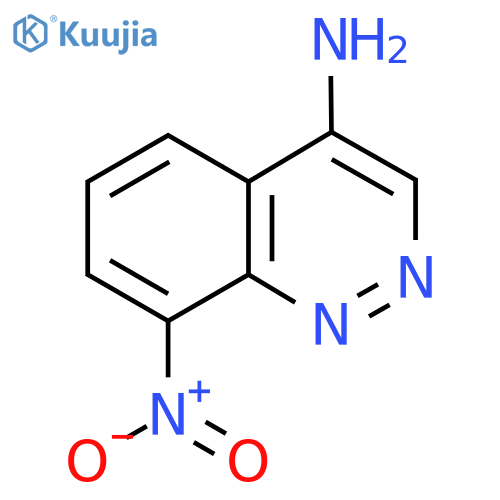

8-Nitrocinnolin-4-amine structure

商品名:8-Nitrocinnolin-4-amine

CAS番号:872284-83-8

MF:C8H6N4O2

メガワット:190.158840656281

CID:4933930

8-Nitrocinnolin-4-amine 化学的及び物理的性質

名前と識別子

-

- 8-Nitrocinnolin-4-amine

-

- インチ: 1S/C8H6N4O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H,(H2,9,11)

- InChIKey: CQKJJCVHSNBDTP-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=CC=CC2C(=CN=NC=21)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 97.6

8-Nitrocinnolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449042816-5g |

8-Nitrocinnolin-4-amine |

872284-83-8 | 97% | 5g |

$4152.72 | 2023-08-31 | |

| Alichem | A449042816-1g |

8-Nitrocinnolin-4-amine |

872284-83-8 | 97% | 1g |

$1656.24 | 2023-08-31 |

8-Nitrocinnolin-4-amine 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

872284-83-8 (8-Nitrocinnolin-4-amine) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬